Cas no 1443338-54-2 (4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde)
![4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde structure](https://ja.kuujia.com/scimg/cas/1443338-54-2x500.png)
4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde
-
- MDL: MFCD19442962
- インチ: 1S/C12H13FO2/c13-12-5-10(6-14)3-4-11(12)8-15-7-9-1-2-9/h3-6,9H,1-2,7-8H2
- InChIKey: BJQNFTZQKVFSOY-UHFFFAOYSA-N
- ほほえんだ: C(=O)C1=CC=C(COCC2CC2)C(F)=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 5
4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB428064-5g |
4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde |
1443338-54-2 | 5g |
€1373.40 | 2023-09-04 | ||
abcr | AB428064-1 g |
4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde |
1443338-54-2 | 1 g |
€594.40 | 2023-07-18 | ||
abcr | AB428064-5 g |
4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde |
1443338-54-2 | 5g |
€1,373.40 | 2023-07-18 | ||
abcr | AB428064-1g |
4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde; . |
1443338-54-2 | 1g |
€1621.70 | 2025-02-20 |
4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde 関連文献
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
2. Book reviews
-
3. Book reviews
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehydeに関する追加情報
Comprehensive Overview of 4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde (CAS No. 1443338-54-2)
4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde (CAS No. 1443338-54-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique cyclopropane and fluorobenzaldehyde moieties, serves as a critical intermediate in the synthesis of bioactive molecules. Its structural features, including the fluorine substitution and methoxy functional group, contribute to its versatility in drug discovery and material science applications.
In recent years, the demand for fluorinated compounds like 4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde has surged due to their enhanced metabolic stability and bioavailability. Researchers are particularly interested in its potential role in developing small-molecule inhibitors and catalysts for asymmetric synthesis. The compound's CAS No. 1443338-54-2 is frequently searched in academic databases, reflecting its relevance in cutting-edge chemical studies.
One of the key advantages of 4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde lies in its cyclopropane ring, which is known to confer rigidity and improved binding affinity in drug design. This feature aligns with current trends in fragment-based drug discovery, where researchers prioritize compact, functionalized scaffolds. Additionally, the aldehyde group offers a reactive handle for further derivatization, making it a valuable building block for high-throughput screening libraries.
The compound's fluorine atom is another focal point, as fluorination is a hot topic in medicinal chemistry. Fluorinated compounds often exhibit improved lipophilicity and target selectivity, addressing challenges in CNS drug development and antibacterial agents. Searches for "fluorobenzaldehyde derivatives" and "cyclopropane-containing pharmaceuticals" have spiked, underscoring the industry's interest in this chemical space.
From a synthetic perspective, 4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde is synthesized via multistep organic reactions, including etherification and Vilsmeier-Haack formylation. Its purity and stability are critical for downstream applications, prompting rigorous analytical validation using HPLC and NMR spectroscopy. These quality control measures ensure reproducibility in research settings, a recurring concern in preclinical studies.
Beyond pharmaceuticals, this compound finds utility in material science, particularly in designing liquid crystals and organic semiconductors. Its conjugated system and polarizability make it a candidate for optoelectronic devices, a field experiencing rapid growth due to advancements in flexible electronics. Queries like "benzaldehyde derivatives in OLEDs" highlight this intersection of chemistry and engineering.
In conclusion, 4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde (CAS No. 1443338-54-2) represents a multifaceted compound with broad applicability. Its structural ingenuity aligns with contemporary research priorities, from drug discovery to advanced materials. As scientific inquiries evolve, this compound will likely remain a staple in laboratories exploring structure-activity relationships and molecular design.
1443338-54-2 (4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde) 関連製品
- 868370-90-5(N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenoxyacetamide)
- 2955551-10-5(tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate)
- 922702-37-2(4-chloro-N-4-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide)
- 1806514-87-3(2-Bromo-1-(4-(bromomethyl)-2-chlorophenyl)propan-1-one)
- 2229333-58-6(3-methyl-3-4-(2-methylpropyl)phenoxyazetidine)
- 1156195-27-5(2-cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one)
- 1788024-58-7(ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride)
- 1227588-43-3(3-Chloro-5-(2-fluorophenyl)pyridine-2-methanol)
- 2245938-86-5(1H-Pyrazole-3-carboxylic acid, 5-(chloromethyl)-1-methyl-, methyl ester)
- 1603500-70-4(methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate)
